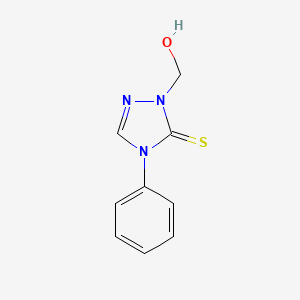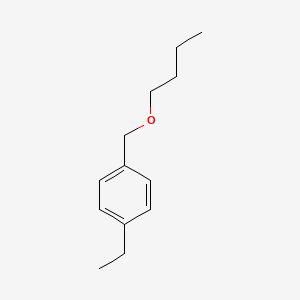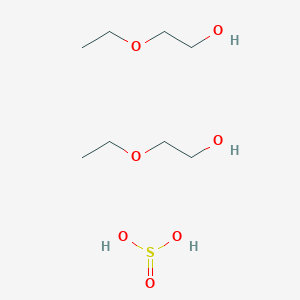
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique structure that includes multiple hydroxyl groups and a dimethylbut-2-enoate moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethylbut-2-enoic acid with 4,4,4-Tris(oxidanyl)butanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
科学的研究の応用
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes or as a substrate in enzymatic reactions.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
類似化合物との比較
Similar Compounds
- 4,4,4-Tris(oxidanyl)butyl acetate
- 2,3-Dimethylbut-2-enoic acid
- 4,4,4-Tris(oxidanyl)butanol
Uniqueness
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is unique due to its combination of multiple hydroxyl groups and a dimethylbut-2-enoate moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
分子式 |
C10H18O5 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
4,4,4-trihydroxybutyl 2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C10H18O5/c1-7(2)8(3)9(11)15-6-4-5-10(12,13)14/h12-14H,4-6H2,1-3H3 |
InChIキー |
QSPFODILBPEKTM-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C(=O)OCCCC(O)(O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)


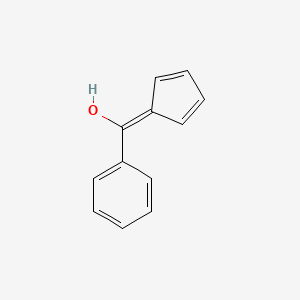
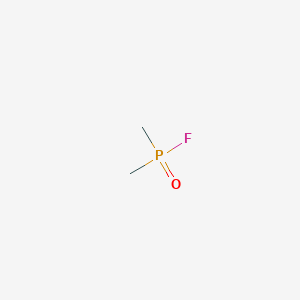
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)


